![molecular formula C21H29ClOS B14366752 6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one CAS No. 90474-98-9](/img/structure/B14366752.png)
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a heptylidene group and a 4-chlorophenylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorothiophenol with a suitable heptylidene precursor under controlled conditions to form the 4-chlorophenylsulfanyl intermediate. This intermediate is then reacted with 2,2-dimethylcyclohexanone under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylsulfanyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenylsulfanyl derivatives
Applications De Recherche Scientifique
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-{1-[(4-Bromophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one
- 6-{1-[(4-Methylphenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one
- 6-{1-[(4-Fluorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one
Uniqueness
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90474-98-9 |
|---|---|
Formule moléculaire |
C21H29ClOS |
Poids moléculaire |
365.0 g/mol |
Nom IUPAC |
6-[1-(4-chlorophenyl)sulfanylheptylidene]-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C21H29ClOS/c1-4-5-6-7-10-19(24-17-13-11-16(22)12-14-17)18-9-8-15-21(2,3)20(18)23/h11-14H,4-10,15H2,1-3H3 |
Clé InChI |
CUXRPZZREHHCMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C1CCCC(C1=O)(C)C)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


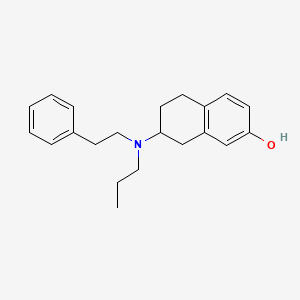
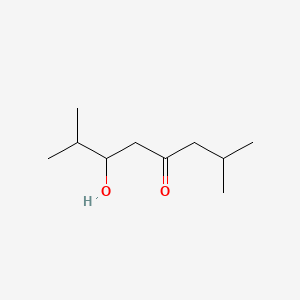
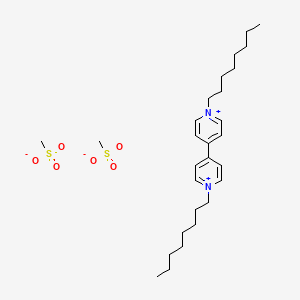
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
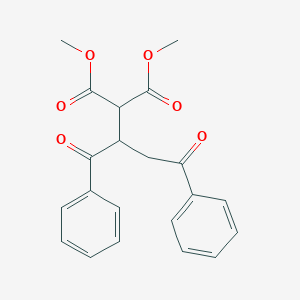
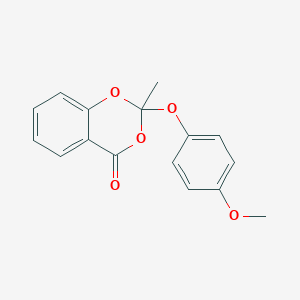
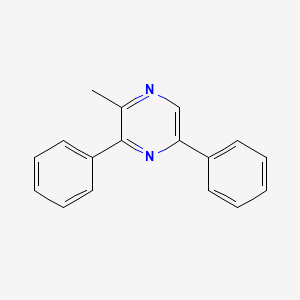
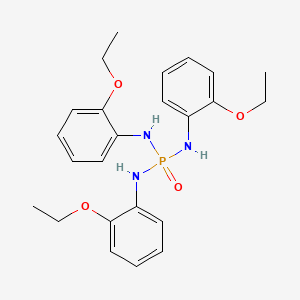
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)

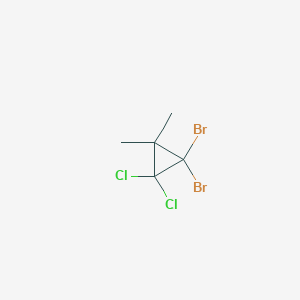
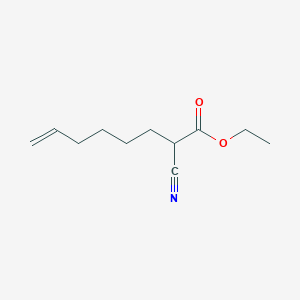
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
silanol](/img/structure/B14366759.png)
